REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].[O:6]=[C:7]([CH3:14])[CH2:8][CH2:9][CH2:10][C:11](O)=[O:12].C(=O)([O-])[O-].[K+].[K+].CI>O>[O:6]=[C:7]([CH3:14])[CH2:8][CH2:9][CH2:10][C:11]([O:4][CH3:3])=[O:12] |f:2.3.4|
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Name
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|
Quantity
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80 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
O=C(CCCC(=O)O)C
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Name
|
|
Quantity
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43 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
|
stirring at the same temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
by extracting with diethyl ether (200 ml×4)
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Type
|
WASH
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Details
|
The organic layer was washed with a saturated saline solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
by drying over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrating under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |